3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an amino group, a cyclohexene ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one typically involves the reaction of cyclohexene with an appropriate amine and a ketone. One common method involves the reaction of cyclohexene with 3-aminopropan-1-one under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-ylpropan-1-one or corresponding carboxylic acids.
Reduction: Formation of 3-amino-1-(cyclohex-1-en-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexene ring and propanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(cyclohex-3-en-1-yl)propanoic acid: Similar structure but contains a carboxylic acid group instead of a ketone.
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol: Similar structure but contains an alcohol group instead of a ketone.
Uniqueness
3-Amino-1-(cyclohex-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-amino-1-(cyclohexen-1-yl)propan-1-one |
InChI |
InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h4H,1-3,5-7,10H2 |
InChI Key |
HOBUTGCZIASQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)CCN |
Origin of Product |
United States |
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